Tetrazole vs. 1,2,3-Triazole Bioisosteric Potency Gain in Thiazole-Benzamide Series
In a published structure-activity relationship study of (5-benzylthiazol-2-yl)benzamides, the bioisosteric replacement of the 1H-1,2,3-triazole ring with a 1H-tetrazole ring (as present in the 4-(1H-tetrazol-1-yl)phenyl motif of CAS 1251565-71-5) produced a dramatic potency enhancement. The tetrazole-bearing compound 3d [N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide] inhibited K-562 chronic myeloid leukemia cells with an IC50 of 56.4 nM and UACC-62 melanoma cells with an IC50 of 56.9 nM (SRB assay), attaining a selectivity index of 101.0 versus pseudo-normal cells [1]. In contrast, the triazole progenitor compound exhibited IC50 values in the range of 2.02-4.70 μM across responsive cancer cell lines, representing an approximately 36- to 83-fold inferior potency [1]. This provides class-level inference that the tetrazole-phenyl moiety in CAS 1251565-71-5 confers substantially greater target engagement potential than triazole-containing analogs.
| Evidence Dimension | Antiproliferative potency (IC50) against leukemia K-562 cells |
|---|---|
| Target Compound Data | Compound 3d (tetrazole-bearing analog): IC50 = 56.4 nM (K-562), 56.9 nM (UACC-62), Selectivity Index = 101.0 [1] |
| Comparator Or Baseline | Triazole progenitor: IC50 = 2.02-4.70 μM across responsive cell lines (best-performing cell lines) [1] |
| Quantified Difference | Approximately 36- to 83-fold greater potency for the tetrazole-containing analog compared to the triazole progenitor |
| Conditions | SRB assay; K-562 (chronic myeloid leukemia) and UACC-62 (melanoma) cell lines; MTT assay for selectivity determination against HaCaT, NIH-3T3, J774.2 pseudo-normal cells |
Why This Matters
For researchers procuring compounds for anti-leukemic or anticancer target validation, a tetrazole-containing benzamide is expected to yield nanomolar-range potency that a triazole analog cannot replicate, directly impacting experimental outcomes and SAR interpretation.
- [1] Pokhodylo N, Finiuk N, Klyuchivska O, Stoika R, Matiychuk V, Obushak M. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. Eur J Med Chem. 2023 Mar 15;250:115197. PMID: 36809707. View Source
